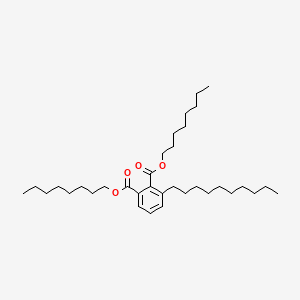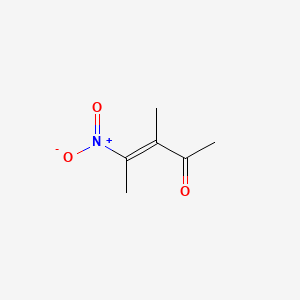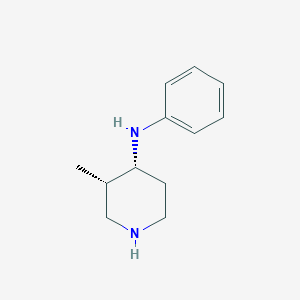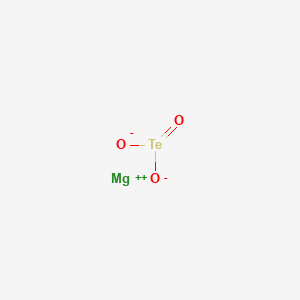
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester is synthesized through the esterification of phthalic anhydride with decanol and octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods often employ continuous processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and the corresponding alcohols (decanol and octanol).
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential health impacts, particularly in relation to its use in medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester involves its interaction with plastic polymers to increase their flexibility and durability. At the molecular level, it integrates into the polymer matrix, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in enhanced flexibility and reduced brittleness of the plastic material .
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can be compared with other similar compounds such as:
1,2-Benzenedicarboxylic acid, diundecyl ester: This compound has a similar structure but with longer alkyl chains, resulting in different physical properties and applications.
1,2-Benzenedicarboxylic acid, dibutyl ester:
1,2-Benzenedicarboxylic acid, dioctyl ester:
The uniqueness of this compound lies in its specific balance of flexibility and durability, making it suitable for a wide range of industrial applications.
Propriétés
Numéro CAS |
64201-61-2 |
|---|---|
Formule moléculaire |
C34H58O4 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
dioctyl 3-decylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-4-7-10-13-16-17-18-21-25-30-26-24-27-31(33(35)37-28-22-19-14-11-8-5-2)32(30)34(36)38-29-23-20-15-12-9-6-3/h24,26-27H,4-23,25,28-29H2,1-3H3 |
Clé InChI |
JUIOJMYTXCXFAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(C(=CC=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)




![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

